![molecular formula C16H18Se2 B14295514 Diselenide, bis[(3-methylphenyl)methyl] CAS No. 124594-80-5](/img/structure/B14295514.png)
Diselenide, bis[(3-methylphenyl)methyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis[(3-methylphenyl)methyl] is an organoselenium compound characterized by the presence of two selenium atomsThe molecular formula of Diselenide, bis[(3-methylphenyl)methyl] is C16H18Se2, and it has a molecular weight of 368.23412 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diselenide, bis[(3-methylphenyl)methyl] typically involves the reaction of 3-methylbenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of Diselenide, bis[(3-methylphenyl)methyl] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis[(3-methylphenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed at low temperatures to prevent decomposition of the product.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted organoselenium compounds.
Wissenschaftliche Forschungsanwendungen
Diselenide, bis[(3-methylphenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate redox processes in biological systems.
Medicine: Research has shown that Diselenide, bis[(3-methylphenyl)methyl] exhibits anticancer and chemopreventive activities. It has been investigated for its potential to inhibit the growth of cancer cells and to protect normal cells from oxidative damage.
Industry: The compound is used in the production of various selenium-containing materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of Diselenide, bis[(3-methylphenyl)methyl] involves its ability to interact with biological molecules and modulate redox processes. The compound can react with thiol groups in proteins, leading to the formation of selenenyl sulfides. This interaction can affect the function of enzymes and other proteins involved in cellular signaling pathways. Additionally, Diselenide, bis[(3-methylphenyl)methyl] can generate reactive oxygen species, which can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties and applications.
Bis(2-chlorophenyl) diselenide: Known for its antimicrobial activity.
Bis(4-methoxyphenyl) diselenide: Studied for its antioxidant properties
Uniqueness
Diselenide, bis[(3-methylphenyl)methyl] is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate redox processes and interact with thiol groups makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
124594-80-5 |
|---|---|
Molekularformel |
C16H18Se2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-methyl-3-[[(3-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
FTUNNJWRMKQXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C[Se][Se]CC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)

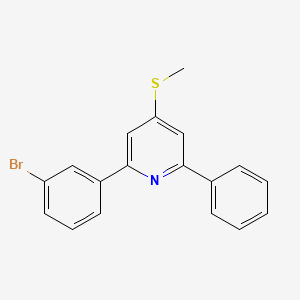
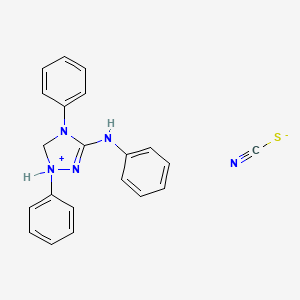
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
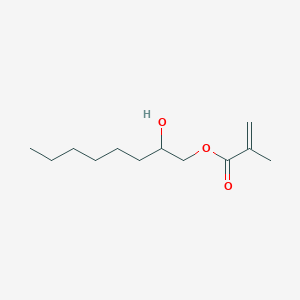
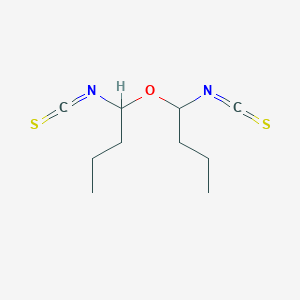
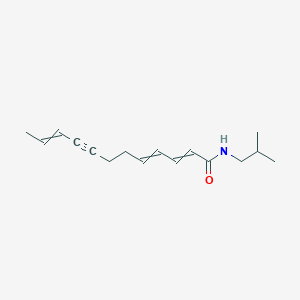
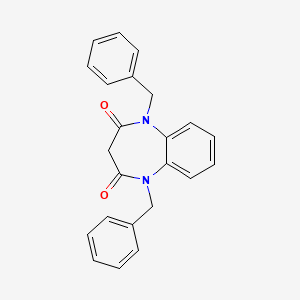
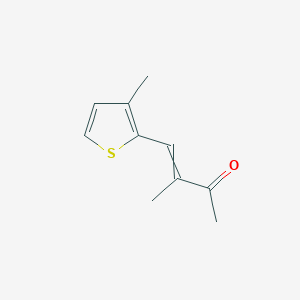
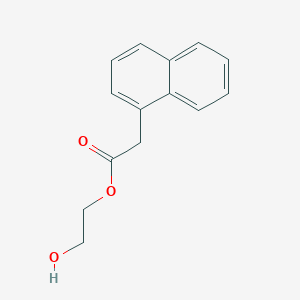
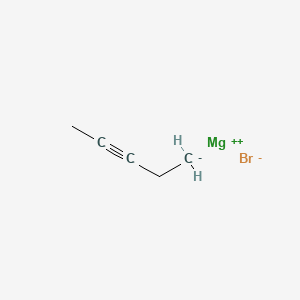
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
